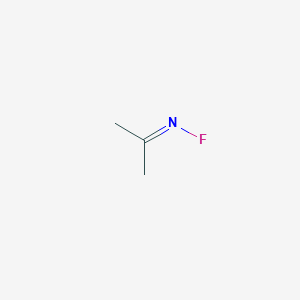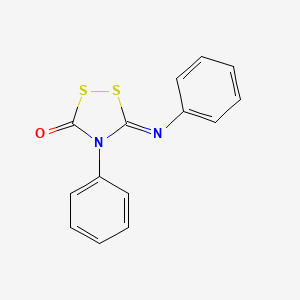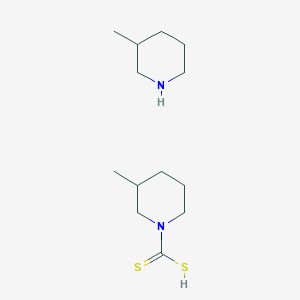
Molybdenum;oxotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;oxotin is a compound that combines the unique properties of molybdenum and oxotin Molybdenum is a transition metal known for its high melting point and strength, while oxotin is a lesser-known compound that contributes to the overall stability and reactivity of the combination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;oxotin typically involves the reaction of molybdenum trioxide (MoO3) with oxotin under controlled conditions. The reaction is carried out in a high-temperature furnace, where the reactants are heated to temperatures exceeding 600°C. The reaction can be represented as follows:
2MoO3+3Oxotin→2Mo(Oxotin)3
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where molybdenum trioxide and oxotin are combined in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through a series of filtration and crystallization steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Molybdenum;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where oxotin ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as halides, phosphines, and amines under ambient or slightly elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state compounds such as molybdenum(VI) oxotin.
Reduction: Lower oxidation state compounds such as molybdenum(IV) oxotin.
Substitution: Substituted this compound compounds with different ligands.
Scientific Research Applications
Molybdenum;oxotin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biological redox reactions.
Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a lubricant in high-temperature applications.
Mechanism of Action
The mechanism of action of molybdenum;oxotin involves its ability to undergo redox reactions, cycling between different oxidation states. This redox cycling enables the transfer of electrons and oxygen atoms, making it an effective catalyst in various chemical and biological processes. The molecular targets and pathways involved include enzymes such as xanthine oxidase and aldehyde oxidase, which play crucial roles in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Molybdenum trioxide (MoO3): Used as a catalyst and in the production of molybdenum metal.
Tungsten oxides (WO3): Similar in structure and properties, used in electrochromic devices and catalysts.
Uniqueness
Molybdenum;oxotin is unique due to its combination of molybdenum and oxotin, which imparts distinct chemical and physical properties
Properties
CAS No. |
12673-88-0 |
|---|---|
Molecular Formula |
MoOSn |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
molybdenum;oxotin |
InChI |
InChI=1S/Mo.O.Sn |
InChI Key |
VDDJZJLTGRNDEE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


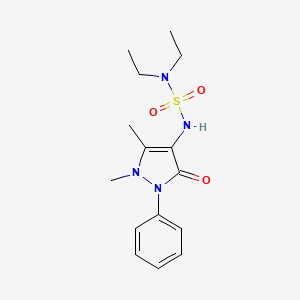

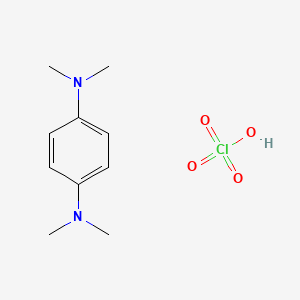
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
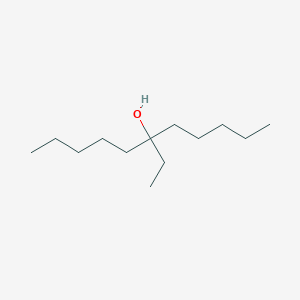
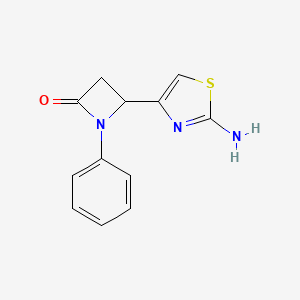

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
